Carbamic acid, allyl-, ethyl ester
Overview
Description
Carbamic acid, allyl-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature. This particular ester is formed from carbamic acid and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic acid, allyl-, ethyl ester can be synthesized through the esterification of carbamic acid with allyl alcohol and ethyl alcohol. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Carbamic acid and allyl alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, allyl-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, allyl-, ethyl ester involves its hydrolysis to release carbamic acid and allyl alcohol. The carbamic acid can then interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The ester bond in the compound is susceptible to nucleophilic attack, leading to its breakdown and release of active components .
Comparison with Similar Compounds
Carbamic acid, ethyl ester: Similar in structure but lacks the allyl group, making it less reactive in certain applications.
Carbamic acid, methyl ester: Another related compound with a methyl group instead of an ethyl group, used in different industrial applications.
Uniqueness: Carbamic acid, allyl-, ethyl ester is unique due to the presence of both allyl and ethyl groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring specific reactivity patterns, such as in the synthesis of specialized polymers and resins .
Properties
IUPAC Name |
ethyl N-prop-2-enylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-5-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHHOQCLVBLOHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201356 | |
Record name | Carbamic acid, allyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-60-0 | |
Record name | Ethyl allylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl allylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, allyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL N-ALLYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl allylcarbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26TF4S5ZYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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